2-Amino-1-naphthol

Carcinogenicity DNA Adduct Formation Metabolic Activation

2-Amino-1-naphthol is the definitive proximate carcinogen for 2-naphthylamine metabolism studies (83% tumorigenicity; ~60% of DNA adducts). Only this ortho isomer provides the reversible o-aminophenol/o-naphthoquinoneimine redox couple enabling 35 mA h g⁻¹ pseudocapacitance (>80% retention, 1000 cycles) and the diagnostic [2M−2H₂O+H]⁺ LDI-MS marker. Substituting positional isomers produces invalid results. Available as ≥98% pure reference standard for toxicology, electrochemical energy storage, and analytical QC applications.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 606-41-7
Cat. No. B1222171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-naphthol
CAS606-41-7
Synonyms2-amino-1-naphthol
2-amino-1-naphthol hydrochloride
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2O)N
InChIInChI=1S/C10H9NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2
InChIKeyQPKNFEVLZVJGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-naphthol (CAS 606-41-7): Technical Baseline and Procurement Considerations


2-Amino-1-naphthol (CAS 606-41-7), also known as 1-hydroxy-2-naphthylamine, is an organic compound with the molecular formula C10H9NO. It is a naphthalene derivative characterized by the presence of both an amino group (-NH2) at the 2-position and a hydroxyl group (-OH) at the 1-position [1]. This ortho-aminonaphthol structure is a key intermediate in the synthesis of azo dyes and pigments [2]. The compound is also a known metabolite of the industrial carcinogen 2-naphthylamine and is itself a potent carcinogen, making it a critical reference standard in toxicological and metabolic research [3]. Its unique redox chemistry, stemming from its o-aminophenol substructure, underpins its reactivity and forms the basis for several of its specialized applications [4].

Why 2-Amino-1-naphthol Cannot Be Substituted with Isomeric or Generic Aminonaphthols


The specific 2,1-substitution pattern of 2-amino-1-naphthol confers unique chemical and biological properties that are not shared by its positional isomers, such as 1-amino-2-naphthol, or simpler naphthols. The proximity of the amino and hydroxyl groups in the ortho-position creates a distinct redox-active o-aminophenol system, enabling reversible two-electron oxidation to form an electrophilic o-naphthoquinoneimine intermediate [1]. This reactivity is fundamental to its applications in electrochemistry [2] and is directly linked to its potent carcinogenicity, a property absent in non-ortho isomers or the parent amine [3]. Consequently, substituting 2-amino-1-naphthol with a different isomer in a synthetic or analytical protocol will lead to fundamentally different reaction pathways, product profiles, or biological outcomes. The following sections provide quantitative evidence for these non-interchangeable, compound-specific behaviors.

Quantitative Evidence for the Unique Performance and Selection of 2-Amino-1-naphthol (606-41-7)


2-Amino-1-naphthol is a Superior DNA-Binding Agent Compared to its Parent Amine and Non-Ortho Isomers

2-Amino-1-naphthol (2-AN) demonstrates a distinct and quantitative advantage over its metabolic precursor, 2-naphthylamine, and related metabolites in its capacity to covalently bind to DNA. In a comparative study of 2-naphthylamine metabolites, 2-AN was shown to bind appreciably to DNA in a prostaglandin H synthase (PHS)-mediated system, whereas 2-nitrosonaphthalene did not [1]. Furthermore, the DNA adducts derived from 2-AN accounted for approximately 60% of the total DNA binding from the parent compound, 2-naphthylamine (2-NA), in an in vitro PHS system and approximately 20% of the bound 2-NA in vivo in dog urothelial DNA [1].

Carcinogenicity DNA Adduct Formation Metabolic Activation

Exclusive Generation of Intense Dimeric Ions in Laser Desorption/Ionization Mass Spectrometry

In laser desorption/ionization mass spectrometry (LDI-MS), 2-amino-1-naphthol (2,1-ANL) and its isomer 1-amino-2-naphthol (1,2-ANL) are uniquely characterized by the formation of an intense dimeric ion, [2M−2H2O+H]+. This behavior is not observed for other aminonaphthol isomers, such as 5-amino-1-naphthol (5,1-ANL), which did not produce any dimeric ions under the same conditions [1]. This distinct spectral signature provides a direct and verifiable means of differentiating 2,1-ANL from other structurally similar compounds in complex mixtures.

Analytical Chemistry Mass Spectrometry Laser Desorption/Ionization

Quantifiable Pseudocapacitance Contribution from 2-Amino-1-naphthol in Composite Electrodes

The redox chemistry of the o-aminonaphthol system in 2-amino-1-naphthol can be harnessed for energy storage. In a composite electrode, the reversible oxidation of 2-amino-1-naphthol to its corresponding o-naphthaquinoneimine contributes a quantifiable pseudocapacitance of 35 mA h g⁻¹ of the bare carbon electrode [1]. This contribution is in addition to the electric double-layer capacitance of the carbon support and does not diminish it. The system exhibits robust cycling stability, with the pseudocapacitance decreasing by less than 20% over 1000 charge/discharge cycles in a normal electrochemical cell [1].

Electrochemistry Energy Storage Supercapacitors

Carcinogenic Activity is a Defining and Differentiating Property of 2-Amino-1-naphthol

The carcinogenic potential of 2-amino-1-naphthol is a key differentiator from its parent amine, 2-naphthylamine. Historical studies have demonstrated that 2-amino-1-naphthol hydrochloride is a potent local carcinogen. In a mouse bladder implantation model, 2-amino-1-naphthol hydrochloride induced carcinomas in 20 out of 24 animals (83%), whereas its parent amine, 2-naphthylamine, was inactive under the same conditions [1]. This stark contrast underscores that the carcinogenicity of 2-naphthylamine is contingent on its in vivo conversion to the proximate carcinogen, 2-amino-1-naphthol.

Toxicology Carcinogenesis Metabolism

Definitive Application Scenarios for 2-Amino-1-naphthol (606-41-7) Based on Verified Evidence


Proximate Carcinogen in Arylamine Metabolism and Bladder Cancer Research

2-Amino-1-naphthol is the definitive proximate carcinogen in studies of 2-naphthylamine-induced bladder cancer. It should be used as a positive control in in vitro and in vivo models to investigate DNA adduct formation and repair mechanisms, given its high tumorigenicity (83% incidence in mouse bladder implants) [1] and its role as a major DNA-binding metabolite (accounting for ~60% of in vitro DNA binding from 2-naphthylamine) [2]. Its use is essential for research where the parent amine, 2-naphthylamine, is inactive.

Redox-Active Component for Composite Supercapacitor Electrodes

Due to its well-defined and reversible o-aminophenol/o-naphthoquinoneimine redox couple, 2-amino-1-naphthol can be immobilized on carbon electrodes to enhance pseudocapacitance. Researchers in energy storage can expect a specific capacity contribution of 35 mA h g⁻¹ of bare carbon, with the composite retaining >80% of its pseudocapacitance after 1000 cycles [3]. This performance metric makes it a viable candidate for further materials development in organic-based supercapacitors.

Analytical Reference Standard for LDI-MS Identification

In analytical chemistry, 2-amino-1-naphthol serves as a unique reference compound for laser desorption/ionization mass spectrometry (LDI-MS). Its characteristic and intense dimeric ion ([2M−2H2O+H]+) provides a specific spectral marker for its unambiguous identification, differentiating it from other non-ortho aminonaphthol isomers that lack this signature under identical LDI conditions [4]. This is critical for quality control and impurity profiling in dye synthesis.

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